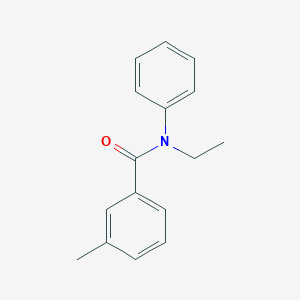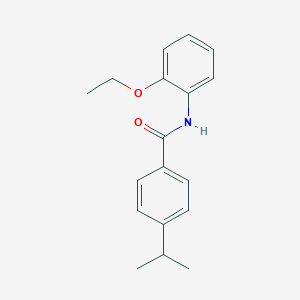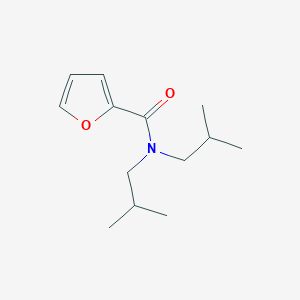
N-ethyl-3-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-methyl-N-phenylbenzamide, also known as N-phenyl-3-methylbutanamide, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its analgesic and anti-inflammatory properties. This chemical compound is also known by its trade name, etofenamate, and is used in various pharmaceutical products.
Mechanism of Action
The mechanism of action of N-ethyl-3-methyl-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. This compound may also inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in various animal models. It has also been found to have a low toxicity profile and does not produce significant adverse effects. This compound has been shown to be well-tolerated in both animal and human studies.
Advantages and Limitations for Lab Experiments
N-ethyl-3-methyl-N-phenylbenzamide is a useful tool in scientific research due to its analgesic and anti-inflammatory properties. It can be used to study the mechanisms of pain and inflammation and to develop new treatments for these conditions. However, this compound has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on N-ethyl-3-methyl-N-phenylbenzamide. One area of interest is the development of new formulations of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
The synthesis of N-ethyl-3-methyl-N-phenylbenzamide involves the condensation of 3-methylbutanoyl chloride with aniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain the final product, this compound.
Scientific Research Applications
N-ethyl-3-methyl-N-phenylbenzamide has been extensively studied for its analgesic and anti-inflammatory properties. It has been found to be effective in reducing pain and inflammation in various animal models. This compound has also been studied for its potential use in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-ethyl-3-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-17(15-10-5-4-6-11-15)16(18)14-9-7-8-13(2)12-14/h4-12H,3H2,1-2H3 |
InChI Key |
WEJAJBUCZHIOEM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)




![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)

![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)
![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)
![4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B262141.png)